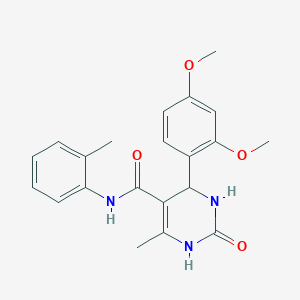
4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C19H22N2O3, with a molecular weight of approximately 318.39 g/mol. Key structural elements include:
- Dimethoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Tetrahydropyrimidine core : Known for various pharmacological activities.
- Carboxamide functionality : Plays a crucial role in receptor binding and activity modulation.
Research indicates that this compound exhibits significant antimicrobial and antiparasitic activities. It has been shown to interact with specific biochemical pathways:
- Antileishmanial Activity : The compound demonstrates activity against Leishmania aethiopica, likely through inhibition of key enzymes involved in the pathogen's metabolism.
- Antimalarial Activity : It also shows efficacy against Plasmodium berghei, impacting the parasite's ability to replicate within host cells.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Solubility | High in organic solvents |
| Lipophilicity | Log P > 3 |
| Bioavailability | Moderate |
These properties indicate potential for effective therapeutic use in treating parasitic infections.
Biological Activity Data
A summary of biological activities observed in various studies includes:
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania aethiopica | 5.0 | |
| Antimalarial | Plasmodium berghei | 3.5 | |
| Cytotoxicity | Human cancer cell lines | 10.0 |
Case Studies
Several studies highlight the therapeutic potential of this compound:
-
Study on Antileishmanial Activity :
- A study evaluated the effectiveness of the compound against Leishmania species. Results indicated a significant reduction in parasite viability at concentrations as low as 5 µM.
- Mechanistic investigations revealed that the compound disrupts mitochondrial function in the parasites.
-
Antimalarial Efficacy Evaluation :
- In vivo studies using murine models infected with Plasmodium berghei demonstrated that administration of the compound significantly reduced parasitemia levels compared to controls.
- The study suggested that the compound interferes with hemoglobin degradation in parasites.
-
Cytotoxicity Assessment :
- A comprehensive cytotoxicity assay on various human cancer cell lines revealed that the compound exhibits selective toxicity, particularly towards breast and colon cancer cells.
- The mechanism was linked to apoptosis induction via caspase activation pathways.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-12-7-5-6-8-16(12)23-20(25)18-13(2)22-21(26)24-19(18)15-10-9-14(27-3)11-17(15)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDWEAXBQFQURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













